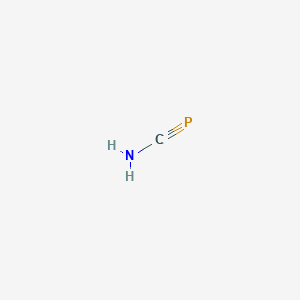
1-Phosphanylidynemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphanylidynemethanamine is an organophosphorus compound with the molecular formula CH₃NP It is a unique compound due to its structure, which includes a phosphorus-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phosphanylidynemethanamine can be synthesized through several methods. One common method involves the reaction of phosphine with methyleneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phosphanylidynemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphorus-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidynemethanamines.
Scientific Research Applications
1-Phosphanylidynemethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phosphanylidynemethanamine involves its ability to form stable complexes with various substrates. The phosphorus-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with molecular targets through coordination bonds, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phosphine: A simpler compound with a phosphorus-hydrogen bond.
Methyleneamine: Contains a nitrogen-carbon double bond.
Phosphanylidene compounds: Similar structure but with different substituents.
Uniqueness
1-Phosphanylidynemethanamine is unique due to its phosphorus-nitrogen double bond, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organophosphorus compounds.
Properties
CAS No. |
56764-36-4 |
|---|---|
Molecular Formula |
CH2NP |
Molecular Weight |
59.007 g/mol |
IUPAC Name |
phosphanylidynemethanamine |
InChI |
InChI=1S/CH2NP/c2-1-3/h2H2 |
InChI Key |
BGWAQXANRCACAW-UHFFFAOYSA-N |
Canonical SMILES |
C(#P)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


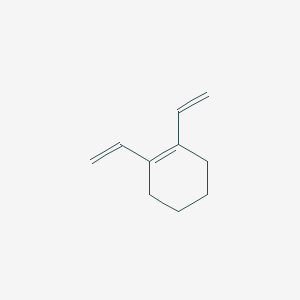
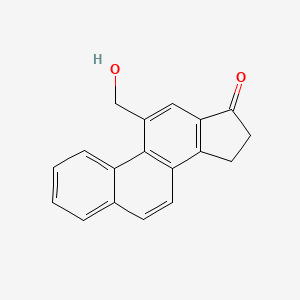
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
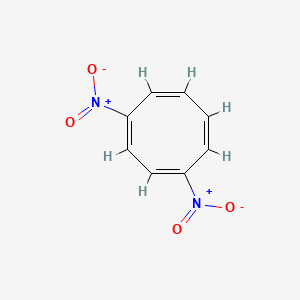
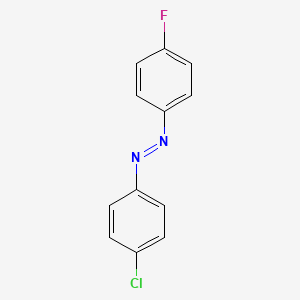
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
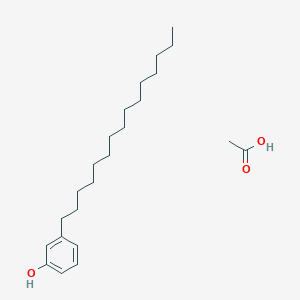
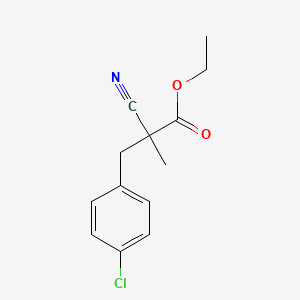
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
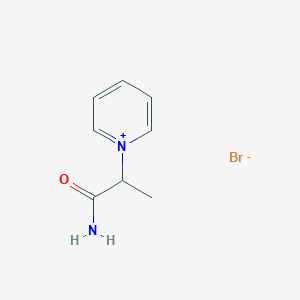
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
